2-(Thiazol-4-yl)propan-2-ol
Description
2-(Thiazol-4-yl)propan-2-ol is a secondary alcohol featuring a 1,3-thiazole heterocycle substituted at the 4-position. The compound’s molecular formula is C₆H₉NOS (derived from the thiazole ring, C₃H₃NS, and propan-2-ol, C₃H₇O, accounting for bond formation). Its structure comprises a hydroxyl-bearing tertiary carbon center attached to the thiazole ring, which contains sulfur and nitrogen atoms at positions 1 and 3, respectively.
The amino-substituted variant highlights the structural versatility of thiazole-based alcohols, where substituents on the heterocycle modulate electronic and steric properties.
Properties
Molecular Formula |
C6H9NOS |
|---|---|
Molecular Weight |
143.21 g/mol |
IUPAC Name |
2-(1,3-thiazol-4-yl)propan-2-ol |
InChI |
InChI=1S/C6H9NOS/c1-6(2,8)5-3-9-4-7-5/h3-4,8H,1-2H3 |
InChI Key |
CRUOITCRZQYILH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CSC=N1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiazol-4-yl)propan-2-ol typically involves the reaction of thiazole derivatives with appropriate reagents. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea under acidic conditions . Another method involves the reaction of 2-chloro-1-(thiazol-4-yl)ethanone with sodium borohydride in methanol to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition .
Chemical Reactions Analysis
Types of Reactions
2-(Thiazol-4-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The hydrogen atoms on the thiazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl₂) or bromine (Br₂) under controlled conditions.
Major Products Formed
Oxidation: Formation of 2-(Thiazol-4-yl)propan-2-one.
Reduction: Formation of 2-(Thiazol-4-yl)propan-2-amine.
Substitution: Formation of halogenated thiazole derivatives.
Scientific Research Applications
2-(Thiazol-4-yl)propan-2-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and photographic sensitizers
Mechanism of Action
The mechanism of action of 2-(Thiazol-4-yl)propan-2-ol involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The compound’s ability to form hydrogen bonds and interact with nucleophilic sites makes it a versatile molecule in biological systems .
Comparison with Similar Compounds
Structural and Functional Analogues
2-(2-Amino-1,3-thiazol-4-yl)propan-2-ol
- Molecular Formula : C₆H₁₀N₂OS
- Key Features: An amino group at the thiazole’s 2-position enhances hydrogen-bonding capacity and basicity compared to the parent compound.
B. Indolyl-Propan-2-ol Derivatives (e.g., compounds from )
- Molecular Formula : Complex structures (e.g., C₂₃H₂₉N₃O₅ for one derivative).
- Key Features: Feature indole or substituted indole moieties linked to propan-2-ol. These compounds exhibit α₁-, α₂-, and β₁-adrenoceptor binding affinity and demonstrate antiarrhythmic, hypotensive, and spasmolytic activities .
- Divergence : The indole ring’s larger aromatic system and methoxy substituents contribute to distinct pharmacokinetic profiles compared to thiazole-based analogs.
C. Thiazolidinone Derivatives (e.g., 5-(3,5-diaryl-4,5-dihydropyrazol-1-ylmethylene)-2-thioxothiazolidin-4-ones)
- Molecular Formula : Varied (e.g., C₁₄H₁₂N₂OS₂ for a representative example).
- Key Features: Contain a thiazolidinone core with dihydropyrazole substituents. Synthesized via ethanol-mediated reflux, these compounds are explored for antimicrobial and anticancer activities .
- Divergence: The thiazolidinone scaffold introduces a carbonyl group, altering electronic properties and reactivity compared to thiazole-propan-2-ol hybrids.
Comparative Analysis Table
Key Research Findings
Biological Activity: Indolyl-propan-2-ol derivatives demonstrate significant adrenoceptor modulation, suggesting that the propan-2-ol moiety may serve as a critical pharmacophore for receptor binding . In contrast, thiazole-based analogs might target different pathways due to the sulfur atom’s electronegativity and smaller aromatic system.
Synthetic Accessibility : Thiazole-propan-2-ol derivatives are synthesized via simpler routes (e.g., one-step condensation) compared to indole derivatives, which require multi-step protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
